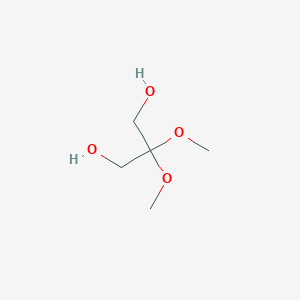

2,2-Dimethoxypropane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456058 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153214-82-5 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2-Dimethoxypropane-1,3-diol from Dihydroxyacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2,2-dimethoxypropane-1,3-diol, also known as 2,2-dimethyl-1,3-dioxan-5-one, from dihydroxyacetone. The core of this synthesis is the acid-catalyzed protection of the diol functionality of dihydroxyacetone as a stable cyclic ketal, or acetonide. This process utilizes 2,2-dimethoxypropane as both the acetone source and a water scavenger to drive the reaction to completion. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, quantitative data, and a mechanistic exploration to assist researchers in the successful synthesis and application of this versatile intermediate.

Introduction

Dihydroxyacetone (DHA), the simplest ketotriose, is a valuable C3 building block in organic synthesis. However, its reactivity and tendency to exist as a dimer in its solid state can complicate its direct use in certain synthetic pathways. Protection of its vicinal diol functionality as an acetonide offers a robust strategy to yield a more stable and versatile intermediate, this compound. This protected form is a key precursor in the synthesis of various biologically significant molecules, including dihydroxyacetone phosphate (DHAP).

The synthesis involves an acid-catalyzed reaction between dihydroxyacetone and 2,2-dimethoxypropane. The latter serves a dual role: it is the source of the isopropylidene group that forms the cyclic ketal and it acts as a water scavenger by reacting with the water byproduct to form acetone and methanol, thereby driving the equilibrium towards the formation of the desired product.

Reaction Mechanism and Signaling Pathway

The formation of this compound from dihydroxyacetone is a classic example of an acid-catalyzed ketalization reaction. The mechanism proceeds through the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of dihydroxyacetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by a hydroxyl group: One of the hydroxyl groups of dihydroxyacetone acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered ring hemiacetal intermediate.

-

Protonation of the second hydroxyl group: The remaining hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of an oxonium ion: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Reaction with 2,2-dimethoxypropane: While not a direct reaction in the traditional sense of forming the ring, 2,2-dimethoxypropane is in equilibrium under acidic conditions to provide an acetone source and react with any water present, thus driving all equilibria towards the final product. A more direct view is the acid-catalyzed reaction of the diol with 2,2-dimethoxypropane to form the acetonide and methanol.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable this compound.

Caption: Acid-catalyzed mechanism for the formation of this compound.

Experimental Protocols

Materials:

-

Dihydroxyacetone dimer

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Depolymerization of Dihydroxyacetone (if starting from dimer):

-

In a round-bottom flask, heat the dihydroxyacetone dimer under vacuum to induce depolymerization to the monomer. The monomer can be distilled or used directly in the next step if the subsequent reaction is performed promptly.

-

-

Acetonide Formation:

-

To a solution of dihydroxyacetone (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (1.1 - 1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time may vary from a few hours to overnight.

-

-

Work-up:

-

Upon completion, quench the reaction by adding triethylamine to neutralize the p-toluenesulfonic acid.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize typical reaction parameters and expected analytical data for the synthesis of acetonides from diols using 2,2-dimethoxypropane and acid catalysis. Note that specific yields for the direct synthesis from dihydroxyacetone may vary and require optimization.

Table 1: Reaction Conditions for Acetonide Formation

| Parameter | Value/Condition | Reference/Note |

| Starting Material | Dihydroxyacetone (monomer) | Dimer requires depolymerization. |

| Reagent | 2,2-Dimethoxypropane | 1.1 - 1.5 equivalents |

| Catalyst | p-Toluenesulfonic acid monohydrate | 0.05 equivalents |

| Solvent | Anhydrous DMF | - |

| Temperature | Room Temperature | - |

| Reaction Time | 2 - 22 hours | Requires monitoring by TLC. |

| Typical Yield | 70-90% | Based on similar reactions; optimization may be required. |

Table 2: Product Characterization Data

| Property | Value | Reference |

| IUPAC Name | 2,2-dimethyl-1,3-dioxan-5-one | - |

| Molecular Formula | C₆H₁₀O₃ | - |

| Molecular Weight | 130.14 g/mol | - |

| Appearance | Colorless oil | [1] |

| ¹H NMR (CDCl₃) | δ 4.15 (s, 4H), 1.45 (s, 6H) | [1] |

Conclusion

The synthesis of this compound from dihydroxyacetone provides a stable and versatile intermediate for further synthetic transformations. The acid-catalyzed acetonide formation is an efficient method for protecting the diol functionality. This guide offers a comprehensive overview of the synthesis, including a detailed, adaptable experimental protocol, and key data to aid researchers in their synthetic endeavors. Optimization of the presented protocol for specific laboratory conditions is encouraged to achieve the best possible yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethoxypropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Dimethoxypropane-1,3-diol. It includes a detailed summary of its chemical and physical characteristics, a step-by-step experimental protocol for its synthesis, and a visualization of its key role in a significant biochemical pathway. This document is intended to be a valuable resource for professionals in research, science, and drug development who are interested in the synthesis and application of this versatile compound.

Core Physicochemical Data

This compound is a stable precursor used in chemoenzymatic synthesis, most notably in the production of Dihydroxyacetone phosphate (DHAP).[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₄ | [3][4] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| CAS Number | 153214-82-5 | [3][4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 237.6 °C at 760 mmHg | [5] |

| Density | 1.145 g/cm³ | [5] |

| Flash Point | 97.5 °C | [5] |

| InChI | InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | [3] |

| InChIKey | HYRZFKCRTXTLLZ-UHFFFAOYSA-N | [3] |

| SMILES | COC(CO)(CO)OC | [3] |

Experimental Protocols

The primary route for the synthesis of this compound involves the conversion of dihydroxyacetone (DHA) dimer. This method is a key step in the overall synthesis of Dihydroxyacetone phosphate (DHAP).[1][2]

Synthesis of this compound from Dihydroxyacetone Dimer

This protocol is based on the method described in the improved synthesis of Dihydroxyacetone phosphate.[1][2]

Materials:

-

Dihydroxyacetone (DHA) dimer

-

Trimethylorthoformate

-

Methanol (MeOH)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, suspend the dihydroxyacetone (DHA) dimer in anhydrous methanol.

-

Addition of Reagents: To this suspension, add trimethylorthoformate and a catalytic amount of a suitable acid catalyst, such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., triethylamine).

-

Purification: Remove the solvent and other volatile components under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Note: The exact stoichiometry, reaction times, and purification details may vary and should be optimized based on the specific laboratory conditions and scale of the synthesis. For detailed experimental conditions, it is recommended to consult the supporting information of the primary literature.[2]

Chemoenzymatic Synthesis Pathway

This compound is a crucial intermediate in the chemoenzymatic synthesis of Dihydroxyacetone phosphate (DHAP), a key substrate for aldolase enzymes in various biosynthetic pathways. The following diagram illustrates this synthetic route.

Caption: Chemoenzymatic synthesis of DHAP from dihydroxyacetone dimer.

This pathway highlights the conversion of the readily available dihydroxyacetone dimer into the valuable biochemical DHAP, with this compound serving as a key, stable intermediate. The enzymatic desymmetrization step using lipase is a critical transformation that introduces chirality into the molecule.[1][2]

References

An In-depth Technical Guide to 2,2-Dimethoxypropane-1,3-diol (CAS: 153214-82-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dimethoxypropane-1,3-diol is a protected glycerol derivative with potential applications in chemical synthesis.[1] Its structure, featuring a gem-dimethoxy group protecting a diol, suggests its utility as a building block in organic synthesis, particularly where controlled manipulation of hydroxyl groups is required. This guide provides a summary of its known properties and potential, while also highlighting the current gaps in publicly available research.

Chemical and Physical Properties

A compilation of the physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 153214-82-5 | [1][2][3] |

| Molecular Formula | C₅H₁₂O₄ | [3] |

| Molecular Weight | 136.15 g/mol | [3][4] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 2,2-DIMETHOXY-PROPANE-1,3-DIOL | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | 237.6°C at 760 mmHg | [1] |

| Density | 1.145 g/cm³ | [1] |

| Purity | Typically >97% or >98% | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| SMILES | COC(CO)(CO)OC | [1][4] |

| InChI | InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | [1][4] |

| InChIKey | HYRZFKCRTXTLLZ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

While detailed spectra are not publicly available, a PhD thesis from the University of Lisbon provides the following characterization data for a synthesized sample of this compound[6]:

-

Mass Spectrometry (MS): m/z = 137.5 [M+H]⁺, 159.0 [M+Na]⁺.[6]

-

¹H Nuclear Magnetic Resonance (NMR) (250 MHz, CDCl₃): δ 3.12 (brs, 2H, OH), 3.27 (s, 6H, OMe), 3.65 (d, 4H, J₁-OH= 4.0 Hz, CH₂OH).[6]

-

¹³C Nuclear Magnetic Resonance (NMR) (62.89 MHz, CDCl₃): Specific shifts not provided in the abstract.

Applications and Potential in Research and Development

This compound is described as a protected glycerol derivative.[1] This class of compounds is valuable in organic synthesis, serving as chiral building blocks and intermediates. The dimethoxypropane group acts as a protecting group for the 1,3-diol, allowing for selective reactions at other sites of a molecule.

Potential applications include:

-

Cosmetics: As a protected glycerol, it may be used in the formulation of cosmetic products.[1]

-

Polymer Synthesis: Its bifunctional nature (two hydroxyl groups) makes it a potential monomer for polymerization reactions.[1]

-

Drug Development: As a chiral building block, it could be used in the synthesis of complex, biologically active molecules. The protected diol functionality allows for sequential chemical transformations, which is a key strategy in the synthesis of many pharmaceutical compounds.

It is important to distinguish this compound from the more commonly cited 2,2-Dimethoxypropane . The latter is widely used as a water scavenger and for the protection of 1,2- and 1,3-diols to form acetonides.[7][8][9] While the chemistry is related, this compound is a substrate that contains this protected diol functionality, rather than being the reagent used to create it.

Experimental Considerations

5.1 Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a logical synthetic route would involve the protection of the 1,3-diol of a suitable glycerol derivative using 2,2-dimethoxypropane or a similar reagent under acidic catalysis. The general principle of this type of reaction is well-established.

Below is a conceptual workflow for the synthesis of a protected 1,3-diol, which illustrates the likely chemical logic for producing compounds like this compound.

Caption: Conceptual workflow for the synthesis of a protected 1,3-diol.

5.2 Safety and Handling

Safety data for this compound is limited. Based on information for similar compounds, it should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is recommended to store the compound under an inert atmosphere at 2-8°C to prevent degradation.[5]

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the biological activity of this compound or its involvement in any signaling pathways. Research in this area would be novel and could uncover new therapeutic applications.

Given its structural similarity to glycerol, a fundamental component of lipids, it is conceivable that derivatives of this compound could be designed to interact with lipid signaling pathways or enzymes involved in lipid metabolism. However, this is purely speculative and would require experimental validation.

Conclusion and Future Outlook

This compound is a chemical entity with a clear potential role in organic synthesis as a protected building block. The available data on its physicochemical properties provides a foundation for its use in a laboratory setting. However, the lack of detailed synthetic protocols and the complete absence of biological activity data represent significant knowledge gaps.

For researchers and drug development professionals, this compound presents an opportunity for novel research. Future work could focus on:

-

Developing and publishing a robust, high-yield synthesis protocol.

-

Exploring its utility in the synthesis of novel chemical libraries for drug screening.

-

Investigating its biological effects in various in vitro and in vivo models.

Such studies would be essential to unlock the full potential of this compound in the fields of chemistry and medicine.

References

- 1. This compound | C5H12O4 | CID 11126310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Repository :: Login [repositorio.ulisboa.pt]

- 3. Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive alpha-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2-Dimethoxypropane - Wikipedia [en.wikipedia.org]

- 7. Effects of glycerol acetonide on adrenergic neurotransmission in isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 153214-82-5 | Benchchem [benchchem.com]

- 9. online.bamu.ac.in [online.bamu.ac.in]

Structure Elucidation of 2,2-Dimethoxypropane-1,3-diol: A Technical Overview

Introduction

2,2-Dimethoxypropane-1,3-diol is a key chemical intermediate, recognized for its role in synthetic organic chemistry. With the Chemical Abstracts Service (CAS) number 153214-82-5, a molecular formula of C₅H₁₂O₄, and a molecular weight of 136.15 g/mol , this compound serves as a valuable building block in various chemical transformations.[1][2][3][4][5] Notably, it is a precursor in the chemoenzymatic synthesis of dihydroxyacetone phosphate, highlighting its significance in biochemical preparations.[] This technical guide provides a summary of its structural properties and the methodologies typically employed for its characterization.

Molecular Structure and Properties

The structure of this compound features a central quaternary carbon atom bonded to two methoxy groups and two hydroxymethyl groups. This arrangement makes it a protected form of dihydroxyacetone.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 153214-82-5 | [1][2][3] |

| Molecular Formula | C₅H₁₂O₄ | [1][2][5] |

| Molecular Weight | 136.15 g/mol | [1][2][5] |

| Boiling Point | 237.6°C at 760 mmHg | [3][] |

| Density | 1.145 g/cm³ | [3][] |

| Flash Point | 97.5°C | [3] |

| IUPAC Name | This compound | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The protons of the two equivalent methoxy groups would appear as a sharp singlet. The methylene protons of the two hydroxymethyl groups would also likely appear as a singlet, or potentially a more complex multiplet depending on the solvent and temperature. The hydroxyl protons would give rise to a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would be characterized by three distinct signals corresponding to the different carbon environments: one for the two equivalent methoxy carbons, one for the two equivalent hydroxymethyl carbons, and one for the quaternary central carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be expected, confirming its molecular weight. Common fragmentation pathways would likely involve the loss of a methoxy group or a hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹, and C-O stretching bands would appear in the fingerprint region (typically 1000-1300 cm⁻¹).

Synthesis and Experimental Protocols

This compound can be synthesized from the dihydroxyacetone dimer.[] A general approach to its formation involves the acid-catalyzed reaction of a diol with 2,2-dimethoxypropane, which serves as both a reactant and a water scavenger.

General Experimental Protocol for Diol Protection

The following is a generalized procedure for the protection of diols using 2,2-dimethoxypropane, which can be adapted for the synthesis of this compound from an appropriate precursor.

-

Reaction Setup: A solution of the diol (1 equivalent) in 2,2-dimethoxypropane (used as solvent and reagent) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or iodine) is added to the reaction mixture.[7]

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[7]

-

Workup: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

-

Purification: The crude product is then purified, typically by column chromatography, to yield the pure protected diol.[7]

The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined physical properties. Its structure can be unequivocally confirmed through standard spectroscopic techniques, including NMR, MS, and IR spectroscopy. The synthesis is typically achieved through the acid-catalyzed reaction of a suitable precursor with 2,2-dimethoxypropane. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and characterization of this and related compounds.

References

- 1. This compound | C5H12O4 | CID 11126310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 153214-82-5 | Benchchem [benchchem.com]

- 3. 2,2-DIMETHOXY-PROPANE-1,3-DIOL | CAS#:153214-82-5 | Chemsrc [chemsrc.com]

- 4. This compound price & availability - MOLBASE [molbase.com]

- 5. scbt.com [scbt.com]

- 7. online.bamu.ac.in [online.bamu.ac.in]

Spectroscopic Profile of 2,2-Dimethoxypropane-1,3-diol: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the available spectroscopic data for the compound 2,2-Dimethoxypropane-1,3-diol (CAS No. 153214-82-5). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for the characterization of this molecule.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₂O₄

-

Molecular Weight: 136.15 g/mol

-

Structure:

Spectroscopic Data Summary

The following sections and tables summarize the available experimental spectroscopic data for this compound. It should be noted that while ¹H NMR and Mass Spectrometry data are available, experimental ¹³C NMR and Infrared (IR) spectroscopy data are not readily found in publicly accessible databases and literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the overall connectivity of the molecular structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of H) | Coupling Constant (J) Hz | Assignment |

| 3.65 | Doublet (d) | 4H | 4.0 | -CH₂OH |

| 3.27 | Singlet (s) | 6H | N/A | -OCH₃ |

| 3.12 | Broad Singlet (brs) | 2H | N/A | -OH |

Table 1: ¹H NMR Data for this compound. Data acquired at 250 MHz in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

| m/z Ratio | Ion |

| 137.5 | [M+H]⁺ |

| 159.0 | [M+Na]⁺ |

Table 2: Mass Spectrometry Data for this compound. Data obtained via Ionization System (IS).

Experimental Protocols

The following are generalized, representative protocols for the acquisition of the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the this compound sample is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 250 MHz NMR spectrometer is used for the analysis.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using a standard pulse sequence.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for the analysis.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded, showing the mass-to-charge ratio of the detected ions.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy (General Protocol)

While specific data for this compound is not available, a general protocol for a liquid sample is as follows:

-

Sample Preparation: For a neat liquid sample, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired over a standard range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final data interpretation and structure elucidation.

A Technical Guide to the Solubility and Stability of 2,2-Dimethoxypropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2,2-dimethoxypropane-1,3-diol. Due to a scarcity of direct experimental data for this specific compound, this document leverages information from structurally similar molecules, particularly acyclic ketals and protected diols, to offer valuable insights for researchers, scientists, and professionals in drug development. This guide includes tabulated summaries of estimated physicochemical properties, detailed hypothetical experimental protocols for solubility and stability assessment, and graphical representations of key concepts to facilitate a deeper understanding of the compound's behavior.

Introduction

This compound is a protected form of dihydroxyacetone, a key intermediate in carbohydrate metabolism. The protection of the hydroxyl groups as a dimethyl acetal modifies its physicochemical properties, influencing its solubility in various solvent systems and its stability under different environmental conditions. A thorough understanding of these properties is critical for its application in organic synthesis, formulation development, and as a potential building block in medicinal chemistry. This guide aims to consolidate the current understanding of these properties and provide practical methodologies for their experimental determination.

Physicochemical Properties

| Property | Value (Estimated) | Source/Basis for Estimation |

| Molecular Formula | C₅H₁₂O₄ | |

| Molecular Weight | 136.15 g/mol | |

| Appearance | Colorless to pale yellow liquid or low melting solid | General properties of similar small molecules |

| Boiling Point | 237.6 °C at 760 mmHg | Predicted |

| Melting Point | Not available | |

| Density | 1.145 g/cm³ | Predicted |

| LogP (Octanol-Water Partition Coefficient) | -1.5 | Predicted |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both polar hydroxyl groups and less polar methoxy and alkyl groups. Based on the principle of "like dissolves like," a qualitative solubility profile can be predicted.

Table 2: Estimated Solubility of this compound in Various Solvents

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Soluble | The presence of two hydroxyl groups allows for hydrogen bonding with water. |

| Methanol, Ethanol | High | Very Soluble | The compound shares structural similarities with these protic solvents, facilitating strong intermolecular interactions. |

| Acetone | Medium | Soluble | The ketal functional group is compatible with the ketone solvent. |

| Dichloromethane | Medium | Moderately Soluble | The overall polarity of the molecule allows for some solubility in this common organic solvent. |

| Diethyl Ether | Low | Slightly Soluble | The polar hydroxyl groups limit solubility in non-polar aprotic solvents. |

| Hexane | Low | Insoluble | The significant difference in polarity leads to poor solvation. |

Stability Profile

The stability of this compound is primarily influenced by its acyclic ketal functional group, which is susceptible to hydrolysis under acidic conditions.

Table 3: Stability of this compound under Various Conditions

| Condition | Stability | Degradation Products (Predicted) | Notes |

| Acidic (pH < 6) | Unstable | Dihydroxyacetone, Methanol | Ketal hydrolysis is acid-catalyzed. The rate of degradation increases with decreasing pH. |

| Neutral (pH ~7) | Generally Stable | - | Hydrolysis is significantly slower at neutral pH. |

| Basic (pH > 8) | Stable | - | Ketals are generally stable under basic conditions. |

| Elevated Temperature | Potentially Unstable | Decomposition products (e.g., smaller carbonyls, ethers) | Thermal stability is dependent on the specific temperature and presence of other reagents. |

| Oxidizing Agents | Potentially Unstable | Oxidized products (e.g., carboxylic acids) | The hydroxyl groups are susceptible to oxidation. |

| Reducing Agents | Generally Stable | - | The ketal and hydroxyl groups are generally stable to common reducing agents like NaBH₄. |

Hydrolytic Degradation Pathway

The primary degradation pathway for this compound in aqueous environments is acid-catalyzed hydrolysis. This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of dihydroxyacetone and methanol.

A Technical Guide to 2,2-Dimethoxypropane-1,3-diol: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethoxypropane-1,3-diol, a versatile chemical intermediate. This document details its various synonyms and identifiers, summarizes its key physicochemical properties, presents a representative experimental protocol for its synthesis, and illustrates its relationship to a fundamental metabolic pathway.

Chemical Identity and Nomenclature

This compound is a protected form of dihydroxyacetone, a key molecule in carbohydrate metabolism. The presence of the dimethyl acetal functional group masks the ketone, allowing for selective reactions at the diol moiety. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

The compound is known by several alternate names, and its identity is definitively established by its CAS number and other chemical identifiers.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 153214-82-5[1][2] |

| Molecular Formula | C5H12O4[1][2] |

| Synonyms | Dihydroxyacetone dimethyl acetal, 1,3-Dihydroxy-2,2-dimethoxypropane, 2,2-Dimethoxy-1,3-propanediol |

| InChI | InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3[1] |

| InChIKey | HYRZFKCRTXTLLZ-UHFFFAOYSA-N[1] |

| SMILES | COC(CO)(CO)OC[1] |

| PubChem CID | 11126310[1] |

digraph "Nomenclature_of_2_2_Dimethoxypropane_1_3_diol" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"IUPAC_Name" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CAS_Number" [label="CAS: 153214-82-5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Synonym1" [label="Dihydroxyacetone dimethyl acetal"]; "Synonym2" [label="1,3-Dihydroxy-2,2-dimethoxypropane"]; "Synonym3" [label="2,2-Dimethoxy-1,3-propanediol"];

"IUPAC_Name" -> "CAS_Number" [label="is identified by"]; "IUPAC_Name" -> "Synonym1" [label="is also known as"]; "IUPAC_Name" -> "Synonym2" [label="is also known as"]; "IUPAC_Name" -> "Synonym3" [label="is also known as"]; }

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 237.6 °C at 760 mmHg | [2] |

| Density | 1.145 g/cm³ | [2] |

| Flash Point | 97.5 °C | [2] |

| Refractive Index | 1.447 | [2] |

| Vapor Pressure | 0.008 mmHg at 25 °C | [2] |

| XLogP3-AA | -1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 136.07355886 Da | [1] |

| Topological Polar Surface Area | 58.9 Ų | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the acid-catalyzed reaction of dihydroxyacetone with 2,2-dimethoxypropane, which serves as both a reactant and a water scavenger. The following is a representative protocol.

Objective: To synthesize this compound from dihydroxyacetone dimer.

Materials:

-

Dihydroxyacetone dimer

-

2,2-Dimethoxypropane

-

Anhydrous methanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of dihydroxyacetone dimer in anhydrous methanol, add 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the catalyst by adding anhydrous sodium bicarbonate.

-

Filter the mixture to remove the solids.

-

Concentrate the filtrate under reduced pressure to remove methanol and excess 2,2-dimethoxypropane.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Relevance in Biological Pathways

This compound serves as a protected precursor to dihydroxyacetone. Upon deprotection and subsequent phosphorylation, it yields dihydroxyacetone phosphate (DHAP), a crucial intermediate in the glycolysis pathway. DHAP and glyceraldehyde-3-phosphate (G3P) are interconverted by the enzyme triose-phosphate isomerase, and G3P proceeds through the payoff phase of glycolysis to generate ATP.

References

Dihydroxyacetone Dimethyl Acetal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of dihydroxyacetone dimethyl acetal, also known as 2,2-dimethoxy-1,3-propanediol. It covers the essential physicochemical properties, spectroscopic data, synthesis protocols, and key applications in organic synthesis and pharmaceutical development. This document is intended to be a valuable resource for researchers, scientists, and professionals working in drug discovery and development, offering a consolidated source of technical information to facilitate its use as a versatile chemical intermediate and building block.

Introduction

Dihydroxyacetone dimethyl acetal (2,2-dimethoxy-1,3-propanediol) is a protected form of dihydroxyacetone, the simplest ketotriose. The acetal functionality masks the reactive ketone group, allowing for selective reactions at the hydroxyl groups and providing a stable platform for various synthetic transformations. Its structure, featuring two primary hydroxyl groups and a protected ketone, makes it a valuable C3 building block in organic synthesis, particularly in the construction of complex molecules and chiral compounds. This guide aims to provide a comprehensive repository of its properties and uses to aid in its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of dihydroxyacetone dimethyl acetal is presented in Table 1. These properties are crucial for its handling, purification, and use in various reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 136.15 g/mol | --INVALID-LINK--[1] |

| CAS Number | 153214-82-5 | --INVALID-LINK--[1] |

| Appearance | Colorless liquid | --INVALID-LINK--[2] |

| Density | 1.145 g/cm³ | --INVALID-LINK--[3] |

| Boiling Point | 237.6 °C at 760 mmHg | --INVALID-LINK--[3] |

| Flash Point | 97.5 °C | --INVALID-LINK--[3] |

| Refractive Index | 1.447 | --INVALID-LINK--[3] |

| Vapor Pressure | 0.008 mmHg at 25°C | --INVALID-LINK--[3] |

| Storage | 2-8 °C | --INVALID-LINK--[3] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy groups (CH₃O-), a singlet for the four equivalent protons of the two methylene groups (-CH₂OH), and a broad singlet for the two hydroxyl protons (-OH), which may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should exhibit a signal for the quaternary carbon of the acetal, a signal for the carbons of the methoxy groups, and a signal for the carbons of the methylene groups.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations will appear in the 2800-3000 cm⁻¹ region. Strong C-O stretching bands are expected in the 1000-1200 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methoxy groups, formaldehyde, and other small fragments.

Synthesis of Dihydroxyacetone Dimethyl Acetal

Dihydroxyacetone dimethyl acetal can be synthesized from dihydroxyacetone (or its dimer) through an acid-catalyzed reaction with methanol or a methanol equivalent like trimethyl orthoformate. The latter is often preferred as it also acts as a dehydrating agent, driving the equilibrium towards the acetal product.

General Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of dihydroxyacetone dimethyl acetal.

Materials:

-

Dihydroxyacetone dimer

-

Trimethyl orthoformate

-

Anhydrous methanol

-

Acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH))

-

Anhydrous benzene or toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser under an inert atmosphere (e.g., argon), suspend dihydroxyacetone dimer in anhydrous benzene or toluene.

-

Addition of Reagents: Add an excess of trimethyl orthoformate and a catalytic amount of an acid catalyst (e.g., CSA).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of methanol in the Dean-Stark trap. Continue refluxing until no more methanol is collected.

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure dihydroxyacetone dimethyl acetal as a colorless oil.

Applications in Organic Synthesis

Dihydroxyacetone dimethyl acetal serves as a versatile building block in organic synthesis, primarily due to its protected ketone and two available primary hydroxyl groups.

As a C3 Chiral Building Block

Although dihydroxyacetone dimethyl acetal itself is achiral, its two primary hydroxyl groups can be desymmetrized or selectively functionalized to introduce chirality, making it a precursor for the synthesis of enantiomerically pure compounds. This is particularly valuable in the synthesis of chiral diols and other complex molecules.

Use in Aldol and Related Reactions

After deprotection to reveal the ketone, the resulting dihydroxyacetone can participate in aldol reactions. However, the protected form, dihydroxyacetone dimethyl acetal, can be functionalized at its hydroxyl groups before deprotection, allowing for the synthesis of more complex aldol precursors.

As a Protecting Group for Diols

While not a typical application for this specific molecule, the formation of the dimethyl acetal serves as a protection strategy for the ketone functionality of dihydroxyacetone. The general principle of acetal formation is widely used to protect diols. For instance, 1,2- and 1,3-diols can be protected as cyclic acetals using reagents like 2,2-dimethoxypropane in the presence of an acid catalyst.[4]

Applications in Drug Development

The structural features of dihydroxyacetone dimethyl acetal make it an attractive starting material or intermediate in the synthesis of pharmaceutical compounds.

Synthesis of Pharmaceutical Intermediates

The diol functionality of 2,2-dimethoxy-1,3-propanediol can be elaborated to introduce various functional groups required for the synthesis of active pharmaceutical ingredients (APIs). Its C3 backbone can be incorporated into larger molecules, and the potential for stereoselective functionalization allows for the synthesis of chiral drugs. For example, related 1,3-diols are precursors for dicarbamate drugs like the muscle relaxant carisoprodol.

Conclusion

Dihydroxyacetone dimethyl acetal is a valuable and versatile chemical entity with significant potential in organic synthesis and drug development. Its protected ketone and reactive hydroxyl groups offer a platform for a wide range of chemical transformations. This guide has summarized its key properties, provided a general synthesis protocol, and highlighted its current and potential applications. Further research into its reactivity and the development of stereoselective transformations will undoubtedly expand its utility as a chiral building block and a key intermediate in the synthesis of complex, high-value molecules.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. High-Yielding Synthesis of Methyl Orthoformate-Protected Hydroxytyrosol and Its Use in Preparation of Hydroxytyrosyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. online.bamu.ac.in [online.bamu.ac.in]

The Prochiral Nature of 2,2-Dimethoxypropane-1,3-diol: A Technical Guide to its Synthesis and Enzymatic Desymmetrization

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the prochiral molecule 2,2-Dimethoxypropane-1,3-diol, a valuable building block in asymmetric synthesis. The document details its chemical synthesis from dihydroxyacetone and, critically, examines its enzymatic desymmetrization to yield chiral synthons. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data from relevant studies, and visual representations of the synthetic and enzymatic pathways. The methodologies and data presented herein are designed to be directly applicable for researchers in organic chemistry, biocatalysis, and pharmaceutical development.

Introduction

Prochirality is a fundamental concept in stereochemistry, referring to molecules that can be converted from achiral to chiral in a single step. This compound is a classic example of a prochiral C2-symmetric diol. Its two primary hydroxyl groups are chemically equivalent in an achiral environment but are enantiotopic. This means that a stereoselective reaction, such as an enzyme-catalyzed acylation, can differentiate between these two groups, leading to the formation of a chiral product with high enantiomeric purity.

The ability to selectively functionalize one of the two hydroxyl groups makes this compound a highly attractive precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This guide will focus on the practical aspects of utilizing this prochiral nature, from the synthesis of the diol itself to its highly selective enzymatic desymmetrization.

Synthesis of this compound

The synthesis of this compound is efficiently achieved from the readily available dihydroxyacetone dimer (DHA). The process involves the acid-catalyzed protection of the dihydroxyacetone as its dimethyl acetal.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound from dihydroxyacetone dimer is depicted below. This reaction is typically carried out in methanol with an acid catalyst, which facilitates both the depolymerization of the dimer and the subsequent acetalization.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of acetal formation from diols and ketones, adapted for the synthesis of the target molecule from dihydroxyacetone dimer.

Materials:

-

Dihydroxyacetone dimer (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

2,2-Dimethoxypropane (as a water scavenger, optional but recommended)

-

Amberlyst-15 ion-exchange resin (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a stirred suspension of dihydroxyacetone dimer in anhydrous methanol, add Amberlyst-15 resin (catalytic amount).

-

The mixture is stirred at room temperature and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove the catalyst and the filtrate is neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a colorless oil.

Enzymatic Desymmetrization of this compound

The prochiral nature of this compound is best exploited through enzymatic desymmetrization. Lipases are particularly effective for this transformation, catalyzing the enantioselective acylation of one of the two enantiotopic hydroxyl groups. This results in a chiral monoacetate and unreacted diol, which can be separated to yield two valuable chiral building blocks.

Enzymatic Desymmetrization Pathway

The enzymatic desymmetrization involves the selective acylation of one of the prochiral hydroxyl groups, leading to a chiral monoacylated product.

Caption: Enzymatic Desymmetrization Workflow.

Quantitative Data on Enzymatic Desymmetrization

The efficiency of enzymatic desymmetrization is evaluated based on the conversion rate and the enantiomeric excess (ee) of the product. The following table summarizes representative data for the lipase-catalyzed acylation of prochiral 1,3-diols, including the specific case of this compound.[1]

| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Lipase AK (from Pseudomonas fluorescens) | Vinyl acetate | Diisopropyl ether | ~50 | >98 | [1] |

| Lipase from Pseudomonas cepacia | Vinyl acetate | tert-Butyl methyl ether | 49 | >99 | [2] |

| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | 1,4-Dioxane | >45 | >99 | [2] |

Experimental Protocol: Enzymatic Desymmetrization of this compound

This protocol is based on the work of Charmantray et al. (2004) and general procedures for lipase-catalyzed desymmetrization of prochiral diols.[1]

Materials:

-

This compound (1.0 eq)

-

Lipase AK (from Pseudomonas fluorescens)

-

Vinyl acetate (acyl donor, 1.5 - 2.0 eq)

-

Anhydrous diisopropyl ether (or another suitable organic solvent like tert-butyl methyl ether)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of this compound in anhydrous diisopropyl ether, add Lipase AK.

-

The suspension is stirred at room temperature, and vinyl acetate is added.

-

The reaction is monitored by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess for both the product and the remaining starting material.

-

Upon reaching the desired conversion, the enzyme is removed by filtration through a pad of Celite®.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the monoacetate and the unreacted diol is separated by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Conclusion

This compound serves as an exemplary substrate for demonstrating the power of enzymatic desymmetrization in asymmetric synthesis. Its straightforward preparation from dihydroxyacetone and the high enantioselectivity achievable in its lipase-catalyzed acylation make it a valuable chiral building block. The detailed protocols and data provided in this guide are intended to facilitate the application of this prochiral diol in the synthesis of complex, high-value molecules within the pharmaceutical and chemical industries. The continued exploration of biocatalytic methods for the transformation of such prochiral substrates holds significant promise for the development of more efficient and sustainable synthetic strategies.

References

A Chemoenzymatic Approach to Chiral Building Blocks: Synthesis and Applications of (S)-3-Acetoxy-2,2-dimethoxypropan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: Chemoenzymatic Synthesis Applications of 2,2-Dimethoxypropane-1,3-diol

Introduction

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. Chemoenzymatic synthesis, a powerful strategy that merges the selectivity of biocatalysts with the practicality of traditional organic chemistry, offers an elegant solution to this challenge. This guide focuses on a key prochiral substrate, this compound, and its primary application in a highly efficient chemoenzymatic route to a valuable chiral intermediate. The core of this process is the enzymatic desymmetrization of the diol, a reaction that establishes a critical stereocenter with high fidelity. This transformation provides access to Dihydroxyacetone phosphate (DHAP), a fundamentally important and otherwise unstable substrate for aldolase enzymes, which are workhorses in the biocatalytic formation of carbon-carbon bonds for synthesizing complex carbohydrates and other polyhydroxylated molecules.[1][2]

This document provides a comprehensive overview of this chemoenzymatic strategy, including detailed experimental protocols, quantitative data, and a logical workflow to facilitate its application in research and development settings.

The Core Chemoenzymatic Transformation: Desymmetrization of a Prochiral Diol

The central application of this compound in chemoenzymatic synthesis is its use as a substrate for enzymatic desymmetrization. This prochiral molecule possesses two homotopic primary hydroxyl groups. A selective enzymatic reaction can differentiate between these two groups, leading to the formation of a chiral product.

The most effective and well-documented method for this transformation is the lipase-catalyzed monoacetylation of the diol using vinyl acetate as an acyl donor.[1][3] Lipase AK, an enzyme derived from Pseudomonas fluorescens, has been identified as a highly efficient biocatalyst for this reaction, affording the chiral monoacetate, (S)-3-acetoxy-2,2-dimethoxypropan-1-ol, in excellent yield and with near-perfect enantioselectivity.[1][3]

This enzymatic step is the cornerstone of a highly efficient, four-step synthesis of Dihydroxyacetone phosphate (DHAP), a key C3 donor substrate for aldolase-mediated synthesis.[1] The overall process circumvents many challenges associated with purely chemical or other enzymatic routes to DHAP, which can suffer from high costs, instability of intermediates, and difficult purification procedures.

Logical Workflow of DHAP Synthesis

The chemoenzymatic synthesis of DHAP from the dihydroxyacetone (DHA) dimer follows a clear and logical progression. The workflow is designed to first create a stable, prochiral intermediate, then introduce chirality enzymatically, followed by chemical modifications to install the phosphate group and, finally, deprotection to yield the target molecule.

Quantitative Data Summary

The efficiency of the chemoenzymatic synthesis of DHAP has been quantified, demonstrating its viability for producing this key biochemical on a preparative scale. The data presented below is summarized from the key literature, providing a benchmark for researchers implementing this methodology.[1]

| Step No. | Reaction | Key Reagents | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Acetal Formation | Dihydroxyacetone dimer, Trimethylorthoformate | This compound | 85 | N/A |

| 2 | Enzymatic Acetylation | This compound, Lipase AK, Vinyl acetate | (S)-3-Acetoxy-2,2-dimethoxypropan-1-ol | 91 | >99 |

| 3 | Phosphorylation | (S)-3-Acetoxy-2,2-dimethoxypropan-1-ol, Dibenzyl phosphorochloridate | Dibenzyl (3-acetoxy-2,2-dimethoxypropyl) phosphate | 70 | N/A |

| 4 | Deprotection | Dibenzyl (3-acetoxy-2,2-dimethoxypropyl) phosphate | Dihydroxyacetone phosphate (DHAP) | 84 | N/A |

| Overall | Total Synthesis | Dihydroxyacetone dimer | Dihydroxyacetone phosphate (DHAP) | 47 | N/A |

Table 1: Summary of yields and enantiomeric excess for the four-step chemoenzymatic synthesis of DHAP.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited in this guide, based on the work by Charmantray et al.[1]

Protocol 1: Synthesis of this compound

This procedure describes the conversion of dihydroxyacetone dimer to the stable, prochiral diol substrate.

-

Reaction Setup: Suspend dihydroxyacetone dimer (1 equiv.) in anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reagent Addition: Add trimethylorthoformate (2.2 equiv.).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours, monitored by TLC or GC.

-

Work-up: Neutralize the reaction with a base (e.g., sodium methoxide solution).

-

Purification: Concentrate the mixture under reduced pressure. The crude product can often be used directly in the next step or purified by distillation.

Protocol 2: Enzymatic Desymmetrization via Lipase-Catalyzed Acetylation

This is the key chemoenzymatic step, establishing the chirality of the molecule.

-

Reaction Setup: Dissolve this compound (1 equiv.) in a suitable organic solvent (e.g., diisopropyl ether).

-

Acyl Donor: Add vinyl acetate (1.5 equiv.).

-

Enzyme Addition: Add Lipase AK (Pseudomonas fluorescens) to the mixture. The enzyme can be used in its free or immobilized form.

-

Reaction Conditions: Stir the suspension at a controlled temperature (e.g., room temperature). Monitor the reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of the product. The reaction typically reaches high conversion within 24-48 hours.

-

Work-up: Once the desired conversion is reached, filter off the enzyme.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting (S)-3-acetoxy-2,2-dimethoxypropan-1-ol is purified by silica gel column chromatography to yield the enantiomerically pure monoacetate.

Protocol 3: Phosphorylation of the Chiral Monoacetate

This step introduces the phosphate group onto the chiral building block.

-

Reaction Setup: Dissolve the purified (S)-3-acetoxy-2,2-dimethoxypropan-1-ol (1 equiv.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath (0 °C).

-

Reagent Addition: Slowly add dibenzyl phosphorochloridate (1.1 equiv.) to the cooled solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dibenzyl (3-acetoxy-2,2-dimethoxypropyl) phosphate is then purified by silica gel column chromatography.

Protocol 4: Final Deprotection to Yield DHAP

This final two-stage deprotection step yields the target Dihydroxyacetone phosphate.

-

Hydrogenolysis (Removal of Benzyl Groups):

-

Dissolve the purified phosphate ester (1 equiv.) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for approximately 45 minutes.

-

Filter the mixture through a fine filter (e.g., 0.2 µm membrane) to remove the Pd/C catalyst.

-

Evaporate the filtrate to dryness.

-

-

Hydrolysis (Removal of Acetal and Acetate Groups):

-

Dissolve the residue from the previous step in distilled water.

-

Heat the solution (e.g., 45 °C). The acidic nature of the phosphate group catalyzes the hydrolysis of both the acetate and the acetal protecting groups.

-

Monitor the formation of DHAP using an appropriate assay (e.g., enzymatic assay).

-

The resulting aqueous solution of DHAP can be used directly in subsequent enzymatic reactions or stored frozen.

-

Conclusion

The chemoenzymatic desymmetrization of this compound represents a highly effective and practical strategy for the synthesis of a key chiral building block. The use of Lipase AK provides a robust method to install a stereocenter with exceptional control, leading to an efficient synthesis of Dihydroxyacetone phosphate. This approach highlights the power of combining biocatalysis with conventional organic synthesis to access valuable, enantiomerically pure molecules that are essential for drug discovery and development. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers seeking to leverage this powerful chemoenzymatic tool.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dimethoxypropane-1,3-diol Derivatives as Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxypropane-1,3-diol and its derivatives, particularly those derived from chiral precursors like tartaric acid, are invaluable chiral building blocks in asymmetric synthesis. The acetonide moiety, formed from the reaction of a diol with 2,2-dimethoxypropane, serves as a rigid scaffold that effectively translates stereochemical information to reacting centers. This allows for the synthesis of a wide array of enantiomerically pure compounds, including chiral ligands for asymmetric catalysis, natural products, and active pharmaceutical ingredients.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of key chiral building blocks derived from 2,2-dimethoxypropane and chiral diols.

Key Chiral Building Block: (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

One of the most prominent chiral building blocks in this class is (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, synthesized from naturally abundant L-tartaric acid. This C₂-symmetric diol is a versatile precursor for a variety of chiral ligands and auxiliaries.

Protocol 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This protocol details the first step in the preparation of the chiral diol, which involves the protection of L-tartaric acid and esterification.

Experimental Procedure:

-

In a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).[1]

-

Warm the mixture on a steam bath with occasional swirling until a homogeneous dark-red solution is formed.[1]

-

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).[1]

-

Fit the flask with a Vigreux column and a distilling head, and heat the mixture to reflux to slowly remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.[1]

-

After the azeotropic removal, add another portion of 2,2-dimethoxypropane (6 mL, 49 mmol) and reflux for an additional 15 minutes.[1]

-

Cool the mixture to room temperature and add anhydrous potassium carbonate (1 g, 7.2 mmol). Stir until the red color disappears.[1]

-

Remove the volatile components under reduced pressure.

-

Purify the residue by fractional distillation under vacuum (bp 94–101 °C at 0.5 mmHg) to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 85–92% |

| Boiling Point | 94–101 °C (0.5 mmHg) |

Protocol 2: Synthesis of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

This protocol describes the reduction of the tartrate derivative to the corresponding diol.

Experimental Procedure:

-

In a dry 2-L three-necked round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer, prepare a suspension of lithium aluminum hydride (LAH) (26 g, 0.68 mol) in anhydrous diethyl ether (600 mL).[1]

-

Stir and heat the suspension to reflux for 30 minutes.

-

While maintaining reflux, add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.[1]

-

After the addition is complete, continue to reflux for an additional 3 hours.[1]

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of water (36 mL), 4 N sodium hydroxide solution (36 mL), and finally water (112 mL).[1]

-

Stir the mixture at room temperature until the gray color of the excess LAH disappears.

-

Filter the resulting white precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude diol.

-

The crude product can be purified by distillation or recrystallization.

Application in Asymmetric Synthesis

Application 1: Synthesis of Chiral Diphosphine Ligands (DIOP)

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol is a key precursor to the widely used chiral ligand DIOP ((4S,5S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane).

Reaction Workflow:

Caption: Synthesis of DIOP ligand.

Protocol 3: Synthesis of DIOP (General Procedure)

-

Convert the hydroxyl groups of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol to a good leaving group, typically by tosylation with p-toluenesulfonyl chloride in pyridine, to yield (4R,5R)-2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane.

-

Perform a nucleophilic substitution on the ditosylate with a diphenylphosphide reagent, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂).

-

The reaction is typically carried out in an inert solvent like THF under an inert atmosphere.

-

After an appropriate reaction time, work-up the reaction mixture, which usually involves quenching with water, extraction with an organic solvent, drying, and purification by chromatography or recrystallization to yield the DIOP ligand.

Application 2: TADDOLs in Asymmetric Catalysis

TADDOLs ((4R,5R)-α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are powerful chiral auxiliaries derived from tartaric acid. They are used in a wide range of enantioselective reactions.

Protocol 4: Synthesis of a TADDOL Derivative

This protocol is for the synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol.[2]

Experimental Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent from 2-bromonaphthalene and magnesium turnings in anhydrous THF.

-

Grignard Reaction: To the prepared Grignard solution, add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate in anhydrous THF at a controlled temperature (typically with ice bath cooling).[2]

-

After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.[2]

-

Cool the mixture and quench by the careful addition of a saturated aqueous solution of ammonium chloride.[2]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a toluene/hexane mixture to obtain the TADDOL as a white solid.[2]

Quantitative Data for Asymmetric Reactions using TADDOL Derivatives:

| Reaction | Substrate | Catalyst System | Yield (%) | e.e. (%) | Reference |

| Michael Addition | Glycine Schiff Base | TADDOL-derived ammonium salt | 70-95 | 50-85 | [3] |

| Cyanosilylation | Benzaldehyde | TADDOL-Ti(OiPr)₄ | ~70 | 71 | [4][5] |

| Cyanohydrin Synthesis | 3-Phenylpropanal | TADDOL-Zr(OBut)₄ | 63 | 85 | [6] |

Application 3: Synthesis of Bioactive Molecules

The chiral building block derived from tartaric acid has been utilized in the synthesis of the female sex pheromone of the elm spanworm, (6Z)-cis-9S,10R-epoxy-nonadecene. The synthesis leverages the C₂-symmetric backbone to establish the required stereocenters of the epoxide.

A related chiral building block, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anticancer drug gemcitabine. Gemcitabine is a nucleoside analog that inhibits DNA synthesis and is used in the treatment of various cancers, including pancreatic, lung, breast, and ovarian cancer.

Signaling Pathway of Gemcitabine:

Gemcitabine is a prodrug that must be phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects through two primary mechanisms: inhibition of ribonucleotide reductase by dFdCDP and incorporation into DNA by dFdCTP, which leads to "masked chain termination" and ultimately apoptosis. The cellular response to gemcitabine-induced DNA damage involves the activation of checkpoint signaling pathways, such as the ATM/Chk2 and ATR/Chk1 pathways.

Caption: Gemcitabine metabolic and signaling pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Stereoselective Synthesis Utilizing 2,2-Dimethoxypropane-1,3-diol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of valuable chiral building blocks utilizing 2,2-dimethoxypropane-1,3-diol and its derivative, 2,2-dimethyl-1,3-dioxan-5-one. The methodologies outlined below leverage enzymatic desymmetrization and organocatalytic aldol reactions to achieve high levels of stereocontrol, yielding enantiomerically enriched products crucial for pharmaceutical and fine chemical synthesis.

Enzymatic Desymmetrization of this compound for Chiral Building Block Synthesis

The prochiral this compound can be effectively desymmetrized through enzymatic acetylation to yield a chiral monoacetate. This monoacetate serves as a key intermediate in the synthesis of significant biomolecules, such as Dihydroxyacetone phosphate (DHAP). The overall synthesis of DHAP from the dihydroxyacetone dimer, proceeding through the enzymatic desymmetrization of this compound, achieves a notable overall yield of 47%.[1][2]

Signaling Pathway: Synthesis of DHAP via Enzymatic Desymmetrization

Caption: Synthesis of DHAP from Dihydroxyacetone Dimer.

Experimental Protocol: Enzymatic Acetylation of this compound

Objective: To perform the enantioselective mono-acetylation of this compound using Lipase AK.

Materials:

-

This compound

-

Lipase AK (from Pseudomonas fluorescens)

-

Vinyl acetate

-

Anhydrous solvent (e.g., tert-butyl methyl ether or toluene)

-

Diatomaceous earth (e.g., Celite®)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-